molecular formula C13H16N2O3 B2431670 1-(phenylcarbamoyl)piperidine-4-carboxylic Acid CAS No. 147636-35-9

1-(phenylcarbamoyl)piperidine-4-carboxylic Acid

Cat. No.: B2431670
CAS No.: 147636-35-9
M. Wt: 248.282
InChI Key: FQYHUUNCGUFBAM-UHFFFAOYSA-N
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Description

1-(Phenylcarbamoyl)piperidine-4-carboxylic acid is a versatile small molecule scaffold used primarily in research and development. It has the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol

Preparation Methods

The synthesis of 1-(phenylcarbamoyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with phenyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out at room temperature . Industrial production methods may involve more scalable techniques, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Phenylcarbamoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Phenylcarbamoyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(phenylcarbamoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

1-(Phenylcarbamoyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability and reactivity, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

1-(phenylcarbamoyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12(17)10-6-8-15(9-7-10)13(18)14-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYHUUNCGUFBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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